Home > Products > Screening Compounds P6914 > 3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid - 2097991-72-3

3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

Catalog Number: EVT-1766297
CAS Number: 2097991-72-3
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acortatarin A (1)

Compound Description: Acortatarin A is a spiroalkaloid []. It is described as a bitter-tasting compound with a taste threshold of 0.5 μmol/kg [].

Pollenopyrroside A (2)

Compound Description: Similar to Acortatarin A, Pollenopyrroside A is also a spiroalkaloid characterized by its bitter taste, with a taste threshold of 16 μmol/kg [].

Epi-acortatarin A (3)

Compound Description: Epi-acortatarin A is another spiroalkaloid, identified as a stereoisomer of Acortatarin A, and also exhibiting a bitter taste with a threshold of 23 μmol/kg [].

Xylapyrroside A (4)

Compound Description: Xylapyrroside A is the final spiroalkaloid discussed in the provided papers. It is described as having a bitter taste with a threshold of 785 μmol/kg [].

5-Hydroxymethyl-1-[(5-hydroxymethyl-2-furanyl)methyl]-1H-pyrrole-2-carbaldehyde (5)

Compound Description: This compound is a novel Maillard reaction product identified in roasted garlic []. It exhibits a bitter taste with a threshold of 28 μmol/kg [].

3-(Allylthio)-2-(2-formyl-5-hydroxymethyl-1H-pyrrol-1-yl)propanoic acid (6)

Compound Description: This novel compound is identified as a Maillard reaction product found in roasted garlic and is highlighted for its kokumi flavor-enhancing properties at concentrations above 186 μmol/kg [].

(4S)-4-(Allylthiomethyl)-3,4-dihydro-3-oxo-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde (7)

Compound Description: This novel compound is a Maillard reaction product found in roasted garlic, exhibiting a bitter taste with a threshold of 14 μmol/kg [].

(2R)-3-(Allylthio)-2-[(4R)-4-(allylthiomethyl)-6-formyl-3-oxo-3,4-dihydropyrrolo-[1,2-a]pyrazin-2(1H)-yl]propanoic acid (8)

Compound Description: Identified as a novel Maillard reaction product in roasted garlic, this compound displays a bitter taste with a threshold of 11 μmol/kg [].

(2R)-3-(Allylthio)-2-((4S)-4-(allylthiomethyl)-6-formyl-3-oxo-3,4-dihydropyrrolo-[1,2-a]pyrazin-2(1H)-yl)propanoic acid (9)

Compound Description: This novel compound is identified as a Maillard reaction product in roasted garlic and exhibits a bitter taste with a threshold of 25 μmol/kg [].

4-{N′-[5-(4,6-Dioxo-hexahydrothieno[3,4-c]pyrrol-3-yl)-pentanoyl]hydrazino}-4-oxo-butyric acid 2-[2,2′:5′,2″]terthiophene-3′-yl-ethyl ester (Biotin-Terthiophene Conjugate)

Compound Description: This compound is a synthesized biotin-functionalized terthiophene derivative designed for electrochemical sensing applications [].

Overview

3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid is a complex organic compound characterized by its unique pyrrolo[3,4-c]pyrrole core structure. This compound, with the CAS number 2097991-72-3, has garnered attention in various scientific fields due to its potential applications in chemistry and biology. It serves as a versatile building block for synthesizing more complex molecules and is being investigated for its biological activities, including antimicrobial and anticancer properties.

Source and Classification

The compound is classified under organic compounds and is primarily studied in the fields of medicinal chemistry and organic synthesis. It has been documented in databases such as PubChem, which provides detailed chemical information including its molecular formula and structural data.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

  1. Cyclization of Precursors: Appropriate precursors undergo cyclization under acidic or basic conditions.
  2. Functional Group Modifications: Following cyclization, modifications are made to introduce the propanoic acid moiety.

These steps may require careful control of reaction conditions to optimize yield and purity. The industrial production methods for this compound are not extensively documented, but large-scale synthesis would likely focus on optimizing laboratory methods for improved yield and cost-effectiveness.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid can be represented by the following structural formula:

C11H16N2O4\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}_4

Structural Characteristics:

  • InChI: InChI=1S/C11H16N2O4/c1-2-13-10(16)7-5-12(4-3-9(14)15)6-8(7)11(13)17/h7-8H,2-6H2,1H3,(H,14,15)
  • InChI Key: RCAUXRQDGHQODG-UHFFFAOYSA-N
  • Molecular Weight: 240.26 g/mol

The presence of the ethyl group and dioxo functionalities contributes to its chemical reactivity and potential biological activity.

Chemical Reactions Analysis

Types of Reactions

3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid can undergo several types of chemical reactions:

  • Oxidation: Can introduce additional functional groups or modify existing ones.
  • Reduction: Allows the conversion of carbonyl groups to alcohols or amines.
  • Substitution: Involves replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Sodium borohydride.
  • Nucleophiles: For substitution reactions.

The major products formed depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may lead to alcohols or amines.

Mechanism of Action

The mechanism of action for 3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid is still under investigation. Preliminary studies suggest that its unique structural features may interact with biological targets in ways that could inhibit microbial growth or cancer cell proliferation. Detailed studies are required to elucidate the exact pathways involved in its biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Melting Point: Approximately 185 °C (decomposes).

Chemical Properties

The compound exhibits characteristics typical of organic acids due to the presence of the propanoic acid moiety. Its solubility profile and reactivity depend on the functional groups present within its structure.

Relevant data regarding purity can be assessed through high-performance liquid chromatography (HPLC), where typical purity levels are reported around 99% .

Applications

3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid has several scientific applications:

  1. Chemistry: Utilized as a building block for synthesizing more complex organic molecules.
  2. Biology: Investigated for potential antimicrobial and anticancer properties.
  3. Medicine: Explored as a therapeutic agent due to its unique structural features that may confer specific biological activities.

Properties

CAS Number

2097991-72-3

Product Name

3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

IUPAC Name

3-(5-ethyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)propanoic acid

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C11H16N2O4/c1-2-13-10(16)7-5-12(4-3-9(14)15)6-8(7)11(13)17/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

RCAUXRQDGHQODG-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2CN(CC2C1=O)CCC(=O)O

Canonical SMILES

CCN1C(=O)C2CN(CC2C1=O)CCC(=O)O

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